N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide
Description
N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide is a complex organic compound that features a cinnoline core structure. This compound is notable for its trifluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceutical applications.
Properties
IUPAC Name |
N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c1-18(2,11-28-17-14(19(20,21)22)7-5-9-23-17)25-16(27)13-10-24-26-15-8-4-3-6-12(13)15/h3-10H,11H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJRTISZSKHERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=CC=N1)C(F)(F)F)NC(=O)C2=CN=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide typically involves multiple steps, starting with the preparation of the cinnoline core. The key steps include:
Formation of the Cinnoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Pyridine Moiety: This can be done through nucleophilic substitution reactions where the pyridine ring is introduced.
Final Coupling: The final step involves coupling the cinnoline core with the pyridine moiety under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethyl groups enhance drug efficacy.
Industry: Utilized in the development of agrochemicals and materials science due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]quinoline-4-carboxamide
- N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]pyridine-4-carboxamide
Uniqueness
N-[2-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]cinnoline-4-carboxamide is unique due to its cinnoline core, which imparts distinct chemical and biological properties compared to similar compounds with quinoline or pyridine cores. The trifluoromethyl group further enhances its stability and biological activity, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
